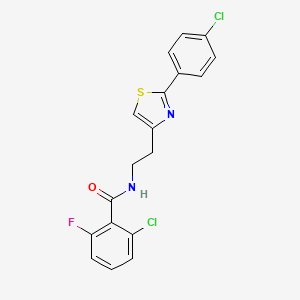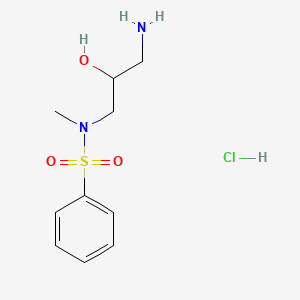![molecular formula C7H15NO3 B2799706 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid CAS No. 2243516-70-1](/img/structure/B2799706.png)
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid, also known as DMAPA, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is a derivative of glycine and has been shown to exhibit several biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid is not fully understood, but it is thought to involve the modulation of several signaling pathways, including the Nrf2/ARE pathway, the NF-κB pathway, and the MAPK pathway. 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the antioxidant response and the regulation of cellular redox homeostasis. 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has been shown to exhibit several biochemical and physiological effects, including the regulation of oxidative stress, inflammation, and immune response. 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has also been shown to improve cognitive function and memory in animal studies, suggesting that it may have potential use in the treatment of Alzheimer's disease. Additionally, 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has been shown to exhibit antitumor activity in several cancer cell lines, indicating that it may have potential use in cancer therapy.
Advantages and Limitations for Lab Experiments
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has several advantages for use in lab experiments, including its stability and solubility in aqueous solutions. However, 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, the mechanism of action of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid, including the exploration of its potential use in the treatment of Alzheimer's disease, cancer, and other oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid and its potential use in drug delivery systems. Finally, the development of more efficient and cost-effective synthesis methods for 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid may expand its use in scientific research.
Synthesis Methods
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid can be synthesized using a variety of methods, including the reaction of glycine with dimethylamine and propylene oxide. Another method involves the reaction of glycine with dimethylamine and chloroacetic acid, followed by esterification with isopropyl alcohol. The purity of the synthesized compound can be improved using techniques such as recrystallization and column chromatography.
Scientific Research Applications
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has been studied extensively for its potential use in several scientific research applications, including as a pH-sensitive drug delivery system, as a potential treatment for Alzheimer's disease, and as an anti-inflammatory agent. 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid has also been shown to exhibit antioxidant properties and may have potential use in the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
2-[1-(dimethylamino)propan-2-yloxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-6(4-8(2)3)11-5-7(9)10/h6H,4-5H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDYDYXIJKXMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2799625.png)
![1-[4-[2-Hydroxy-3-(oxolan-2-ylmethylamino)propoxy]phenoxy]-3-(oxolan-2-ylmethylamino)propan-2-ol](/img/structure/B2799628.png)



![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2799635.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2799637.png)


![6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2799642.png)


